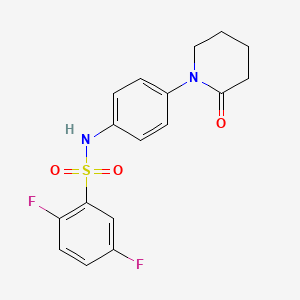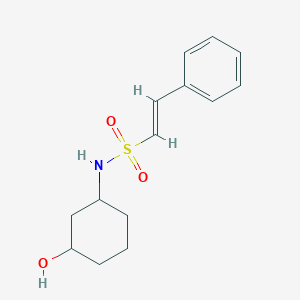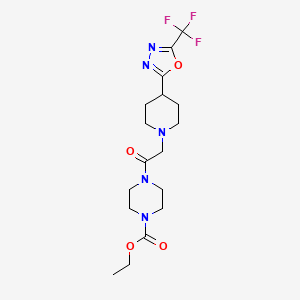![molecular formula C22H24N2O3S B2408064 4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione CAS No. 439108-45-9](/img/structure/B2408064.png)
4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a molecular formula of C22 H24 N2 O3 S . It contains a thiazinane dione group, an indole group, and a methylbenzoyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a thiazinane ring, an indole ring, and a benzoyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.27±0.1 g/cm3 and a predicted boiling point of 569.2±50.0 °C . Other physical and chemical properties would need to be determined experimentally .Applications De Recherche Scientifique
Anticancer Properties
- Novel N-benzyl aplysinopsin analogs, including derivatives related to 4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1λ⁶,4-thiazinane-1,1-dione, have been synthesized and evaluated for their potential as anticancer agents. Compounds in this series showed potent growth inhibition against various human tumor cell lines, indicating their potential as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Spectroscopic and Structural Characterization
- Ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, similar in structure to the compound , have been synthesized and characterized using various analytical techniques. These compounds displayed significant nonlinear optical (NLO) properties, suggesting their potential applications in technological fields (Haroon et al., 2019).
Potential Anti-Covid-19 Activity
- Tetrahydrobenzo[d]thiazole derivatives, structurally related to the compound, have been synthesized and evaluated as potential inhibitors of SARS-CoV-2 main protease (Mpro). These compounds showed promising inhibition values against SARs-Cov nsp 14, indicating their potential as anti-Covid-19 agents (Mohareb & Abdo, 2021).
Cardioprotective Activity
- Some 2-Arylimino-1,3-Thiazole Derivatives, which share structural similarities with the compound, have shown moderate to high cardioprotective effects in vitro, suggesting their potential as cardioprotective agents for further pharmacological studies (Drapak et al., 2019).
Antihyperglycemic Potential
- Novel 5-(1H-Indol-3-yl-methylene)-thiazolidine-2,4-dione Derivatives, synthesized using a condensation approach, have shown potential as antihyperglycemic agents. These findings suggest a potential application in the treatment of conditions like type 2 diabetes (Riyaz, Naidu, & Dubey, 2011).
Antimicrobial and Analgesic Activities
- Novel Indolyl 4-thiazolidinones bearing thiadiazine nucleus have exhibited significant antimicrobial, analgesic, and anti-inflammatory activities, indicating their potential in treating various infections and pain-related conditions (Anekal & Biradar, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]indol-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-17-6-8-18(9-7-17)22(25)24-16-19(20-4-2-3-5-21(20)24)10-11-23-12-14-28(26,27)15-13-23/h2-9,16H,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJYZBSKALGIHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)CCN4CCS(=O)(=O)CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2407981.png)
![2-(benzylsulfanyl)-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2407983.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2407984.png)



![4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2407992.png)
![N~2~-[3-(dimethylamino)propyl]-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2407993.png)
![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-(2-methoxyethyl)isoxazole-3-carboxamide](/img/structure/B2407995.png)

![N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2407998.png)

![4-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperazine-1-carboxamide](/img/structure/B2408003.png)
